molecular formula C25H36O4 B12390216 Solidagolactone III

Solidagolactone III

Cat. No.: B12390216
M. Wt: 400.5 g/mol
InChI Key: YZGKWHGGADYHRU-JDRWOVBXSA-N
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Description

This compound belongs to the class of terpenoids, which are known for their diverse biological activities and structural complexity . Solidagolactone III has garnered significant interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Solidagolactone III can be synthesized through various chemical routes. One common method involves the extraction of the compound from Solidago plants using organic solvents followed by purification through chromatographic techniques . The synthetic approach typically involves the use of key intermediates and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves harvesting Solidago plants, followed by solvent extraction and purification. Advanced techniques such as supercritical fluid extraction and solid-phase extraction are also employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Solidagolactone III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Solidagolactone III has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Properties

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

[(1R,3R,4R,4aS,8aR)-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C25H36O4/c1-7-16(2)23(27)29-21-13-18(4)24(5,12-11-19-14-22(26)28-15-19)20-10-8-9-17(3)25(20,21)6/h7,9,14,18,20-21H,8,10-13,15H2,1-6H3/b16-7+/t18-,20+,21-,24-,25+/m1/s1

InChI Key

YZGKWHGGADYHRU-JDRWOVBXSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@H]([C@@]([C@H]2[C@@]1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C(C2C1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C

Origin of Product

United States

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